molecular formula C21H14ClNO3S B2857132 (2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile CAS No. 803703-32-4

(2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile

Cat. No.: B2857132
CAS No.: 803703-32-4
M. Wt: 395.86
InChI Key: OFZCDYGHNINGMO-STZFKDTASA-N
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Description

(2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring and a phenoxyphenyl ring

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced materials and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzenesulfonyl chloride and 3-phenoxybenzaldehyde.

    Formation of Intermediate: The reaction between 4-chlorobenzenesulfonyl chloride and 3-phenoxybenzaldehyde in the presence of a base, such as triethylamine, leads to the formation of an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-bromophenyl)sulfonyl-3-(3-phenoxyphenyl)prop-2-enenitrile
  • (Z)-2-(4-methylphenyl)sulfonyl-3-(3-phenoxyphenyl)prop-2-enenitrile
  • (Z)-2-(4-fluorophenyl)sulfonyl-3-(3-phenoxyphenyl)prop-2-enenitrile

Uniqueness

(2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile is unique due to the presence of the chlorophenyl and phenoxyphenyl groups, which impart specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)sulfonyl-3-(3-phenoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO3S/c22-17-9-11-20(12-10-17)27(24,25)21(15-23)14-16-5-4-8-19(13-16)26-18-6-2-1-3-7-18/h1-14H/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZCDYGHNINGMO-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C(/C#N)\S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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